molecular formula C21H17F3N4O4S2 B2897962 Ethyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-25-3

Ethyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

カタログ番号: B2897962
CAS番号: 392293-25-3
分子量: 510.51
InChIキー: OYAPDQNVROVUIX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a trifluoromethylbenzamido group and a thioacetamido-benzoate ester moiety. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, with derivatives exhibiting diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzoate ester may influence bioavailability and binding interactions. Structural characterization of such compounds typically involves FT-IR, $ ^1 \text{H} $-NMR, and X-ray crystallography .

特性

IUPAC Name

ethyl 4-[[2-[[5-[[3-(trifluoromethyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O4S2/c1-2-32-18(31)12-6-8-15(9-7-12)25-16(29)11-33-20-28-27-19(34-20)26-17(30)13-4-3-5-14(10-13)21(22,23)24/h3-10H,2,11H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAPDQNVROVUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to inhibit the reverse transcriptase enzyme, suggesting potential antiviral activity.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and metabolic pathways remain unknown. Further pharmacokinetic studies are needed to understand how this compound is processed in the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and mode of action information. The potential inhibition of the reverse transcriptase enzyme suggests it may have antiviral effects.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Differences and Biological Implications:

Compound Name Core Heterocycle Substituents Notable Properties
Target Compound 1,3,4-Thiadiazole - 3-(Trifluoromethyl)benzamido
- Thioacetamido-benzoate ester
Enhanced lipophilicity (CF$_3$), potential enzyme inhibition
Ethyl 4-(2-(5-methoxy-1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (A22) Benzimidazole - Methoxy group
- Thioacetamido-benzoate ester
Increased hydrogen bonding (methoxy), possible antimicrobial activity
Ethyl 4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate 1,3,5-Triazine - Diphenoxy groups
- Benzoate ester
Higher electron deficiency (triazine), potential use in agrochemicals
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide 1,3,4-Thiadiazole - Benzylsulfanyl
- Piperidine
Improved solubility (piperidine), anticonvulsant activity
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate 1,3,4-Thiadiazole - Morpholinosulfonyl
- Methyl group
Polar sulfonyl group enhances solubility; antitumor applications

Analysis:

  • Heterocycle Core: The 1,3,4-thiadiazole in the target compound offers a balance of planarity and electronic properties, facilitating interactions with biological targets like enzymes or receptors. In contrast, triazine derivatives (e.g., ) exhibit stronger electron-deficient character, favoring charge-transfer interactions.
  • Substituent Effects: The trifluoromethyl group in the target compound provides electron-withdrawing effects and lipophilicity, which may improve membrane permeability compared to morpholinosulfonyl (polar) or methoxy (hydrogen-bonding) substituents in analogues .
  • Bioactivity Trends: Piperidine-substituted thiadiazoles (e.g., ) show anticonvulsant activity, while morpholinosulfonyl derivatives () are explored for anticancer applications.

Spectroscopic and Crystallographic Data

  • FT-IR: The target compound’s IR spectrum would show characteristic peaks for C=O (ester: ~1700 cm$^{-1}$), N-H (amide: ~3300 cm$^{-1}$), and C-F (1100–1200 cm$^{-1}$), aligning with data for analogous thiadiazoles .
  • X-ray Crystallography: Thiadiazole derivatives (e.g., ) exhibit planar configurations with intramolecular S···O interactions (2.6–2.7 Å), stabilizing the molecular conformation. The trifluoromethyl group in the target compound may introduce steric effects, altering crystal packing compared to benzylsulfanyl derivatives.

Q & A

(Basic) What are the key synthetic steps for Ethyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate?

The synthesis involves three critical steps:

Thiosemicarbazide Formation : Reacting 3-(trifluoromethyl)benzoyl chloride with thiosemicarbazide to generate the 1,3,4-thiadiazole core .

S-Acetylation : The thiol group undergoes nucleophilic substitution with chloroacetyl chloride to form a thioacetamide intermediate .

Esterification : Coupling the intermediate with ethyl 4-aminobenzoate via carbodiimide-mediated amide bond formation .
Methodological Note: Monitor reaction progression using thin-layer chromatography (TLC) and purify intermediates via recrystallization (e.g., DMSO/water mixtures) .

(Basic) Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • FT-IR : Confirm amide (C=O stretch ~1650 cm⁻¹) and thioether (C-S stretch ~650 cm⁻¹) groups .
  • 1H-NMR : Identify aromatic protons (δ 7.0–8.5 ppm), ester methyl groups (δ 1.2–1.4 ppm), and trifluoromethyl signals (δ 4.0–4.5 ppm) .
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S ratios .

(Basic) What biological targets or activities have been reported for this compound?

  • COX-2 Inhibition : Binds to the enzyme’s active site, reducing pro-inflammatory prostaglandins (IC₅₀ ~2.5 µM) .
  • Anticancer Activity : Inhibits tumor cell proliferation (e.g., IC₅₀ ~10 µM against MCF-7 breast cancer cells) via thiadiazole-mediated apoptosis .
  • Antimicrobial Potential : Thioacetamide and trifluoromethyl groups disrupt bacterial membranes (MIC ~8 µg/mL for S. aureus) .

(Advanced) How can researchers optimize synthetic yield and purity?

  • Catalyst Selection : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for efficient amide coupling (yield improvement: 70% → 85%) .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions in thioacetamide formation .
  • Temperature Control : Maintain reflux at 90°C during thiadiazole core synthesis to prevent decomposition .

(Advanced) How to resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from substituent effects. For example:

Substituent Reported Activity Source
3-TrifluoromethylCOX-2 inhibition (IC₅₀ ~2.5 µM)
5-Bromo-2-chloroEnhanced cytotoxicity (IC₅₀ ~5 µM)
2,4-DichlorophenoxyReduced solubility, lower bioactivity
Methodology: Use computational tools (e.g., molecular docking) to compare binding affinities and validate via dose-response assays .

(Advanced) What strategies support structure-activity relationship (SAR) studies?

  • Substituent Variation : Replace the trifluoromethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
  • Bioisosteric Replacement : Substitute the thiadiazole ring with oxadiazole to assess impact on COX-2 selectivity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., thioacetamide linkage) using 3D-QSAR models .

(Advanced) How to evaluate thermal stability for formulation studies?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td ~220°C) .
  • Differential Scanning Calorimetry (DSC) : Detect melting points (e.g., 139–140°C) and polymorphic transitions .
    Note: Stability under accelerated conditions (40°C/75% RH for 4 weeks) predicts shelf-life for in vivo studies .

(Advanced) What computational approaches elucidate its mechanism of enzyme inhibition?

  • Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 (PDB ID: 5KIR) to identify key interactions (e.g., hydrogen bonds with Tyr385) .
  • MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories .
  • Free Energy Calculations (MM-PBSA) : Quantify binding energy (ΔG ~-8.5 kcal/mol) to prioritize derivatives .

(Advanced) How to address low bioavailability in preclinical studies?

  • Prodrug Design : Modify the ethyl ester to a methyl ester for enhanced hydrolysis in plasma .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm) to improve solubility and tumor targeting .
  • Caco-2 Permeability Assays : Optimize logP values (target: 2–3) via substituent tuning .

(Advanced) What analytical methods validate compound stability under physiological conditions?

  • HPLC-PDA : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours .
  • LC-MS/MS : Identify degradation products (e.g., benzoic acid derivatives) .
  • Circular Dichroism : Confirm structural integrity in serum albumin binding studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。